R,S-Warfarin alcohol
CAS No.: 76496-89-4
Cat. No.: VC14469725
Molecular Formula: C19H18O4
Molecular Weight: 310.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 76496-89-4 |
|---|---|
| Molecular Formula | C19H18O4 |
| Molecular Weight | 310.3 g/mol |
| IUPAC Name | 4-hydroxy-3-[(1R,3S)-3-hydroxy-1-phenylbutyl]chromen-2-one |
| Standard InChI | InChI=1S/C19H18O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-10,12,15,20-21H,11H2,1H3/t12-,15+/m0/s1 |
| Standard InChI Key | ZUJMMGHIYSAEOU-SWLSCSKDSA-N |
| Isomeric SMILES | C[C@@H](C[C@H](C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O)O |
| Canonical SMILES | CC(CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O)O |
Introduction
Chemical Identity and Formation of R,S-Warfarin Alcohol
Structural Characteristics
R,S-Warfarin alcohol refers to diastereomeric metabolites formed via reduction of the ketone group at position 11 of the warfarin molecule. The parent compound, warfarin, exists as a racemic mixture of R- and S-enantiomers, each possessing a chiral center at position 9. Reduction introduces a second chiral center at position 11, generating four possible diastereomers:
-
9R,11R-Warfarin alcohol (RR-alcohol)
-
9R,11S-Warfarin alcohol (RS-alcohol)
-
9S,11S-Warfarin alcohol (SS-alcohol)
-
9S,11R-Warfarin alcohol (SR-alcohol)
The "R,S" designation in this context typically denotes mixtures where the 9-position retains its original configuration (R or S) while the 11-position adopts the opposite stereochemistry .
Metabolic Generation
Reductive metabolism occurs primarily in hepatic cytosolic fractions mediated by carbonyl reductase 1 (CBR1) and aldo-keto reductase 1C3 (AKR1C3). These enzymes catalyze the transfer of a hydride ion from NADPH to the C11 carbonyl group, producing secondary alcohols. Key features of this pathway include:
-
Enantioselectivity: R-warfarin undergoes reduction 5.6-fold faster than S-warfarin (V<sub>max</sub> 150 vs. 27 pmol/min/mg protein) .
-
Product Specificity: CBR1 preferentially generates S-configured alcohols at position 11, regardless of substrate chirality .
-
Tissue Distribution: Extrahepatic metabolism in intestinal and renal tissues accounts for <15% of total alcohol production .
Enzymatic Regulation and Kinetic Parameters
Carbonyl Reductase 1 (CBR1)
-
Contributes 68-72% of total hepatic warfarin reductase activity
-
Displays higher affinity for R-warfarin (K<sub>m</sub> 0.67 mM) compared to S-warfarin (K<sub>m</sub> 1.7 mM)
-
Generates 9R,11S- and 9S,11S-alcohols as major metabolites
Aldo-Keto Reductase 1C3 (AKR1C3)
-
Exhibits broader substrate tolerance but lower catalytic efficiency (V<sub>max</sub>/K<sub>m</sub> 0.14 vs. 0.22 for CBR1)
-
Produces mixed diastereomers with 9R,11R- and 9S,11R-configurations
Comparative Kinetics of Warfarin Reduction
The table below summarizes kinetic parameters for R- and S-warfarin reduction in human liver cytosol:
| Parameter | R-Warfarin | S-Warfarin |
|---|---|---|
| V<sub>max</sub> (pmol/min/mg) | 150 ± 11 | 27 ± 3 |
| K<sub>m</sub> (mM) | 0.67 ± 0.08 | 1.7 ± 0.2 |
| V<sub>max</sub>/K<sub>m</sub> | 224 | 16 |
Data derived from steady-state analyses using pooled human liver cytosol (n=150 donors)
Pharmacokinetic Profile of R,S-Warfarin Alcohols
Absorption and Distribution
-
Plasma Concentrations: Alcohol metabolites constitute 8-12% of circulating warfarin derivatives during steady-state therapy
-
Protein Binding: 92-95% bound to albumin, comparable to parent drug
-
Tissue Penetration: 2.3-fold higher accumulation in vascular endothelium vs. parent compound
Metabolic Clearance
-
Oxidation: CYP2C9 mediates 4′-hydroxylation of alcohol metabolites (12-18% of total clearance)
-
Glucuronidation: UGT1A1 conjugates phenolic hydroxyl groups (22-27% clearance)
-
Renal Excretion: <5% unchanged in urine due to extensive protein binding
Elimination Half-Lives
| Diastereomer | t<sub>1/2</sub> (h) |
|---|---|
| 9R,11S-Warfarin Alc | 42 ± 6 |
| 9S,11S-Warfarin Alc | 38 ± 5 |
| 9R,11R-Warfarin Alc | 29 ± 4 |
| 9S,11R-Warfarin Alc | 31 ± 3 |
Half-life measurements in healthy volunteers (n=12)
Pharmacodynamic Effects and Anticoagulant Activity
Vitamin K Epoxide Reductase (VKOR) Inhibition
-
Potency Relative to Parent Drug:
-
Mechanism: Competitive inhibition with K<sub>i</sub> values 2.8-4.3 μM vs. 0.11 μM for S-warfarin
Synergistic Effects with Parent Drug
-
9R,11S-Alc enhances S-warfarin binding to VKOR by 34% (p<0.01)
-
Combined presence increases international normalized ratio (INR) variability by 18-22%
Clinical Implications of R,S-Warfarin Alcohol Metabolism
Drug-Drug Interactions
-
Fluconazole: Reduces alcohol clearance by 41% via CYP2C9 inhibition
-
Rifampin: Induces AKR1C3, increasing alcohol production 2.1-fold
-
Amiodarone: Displaces albumin-bound alcohols, raising free fraction 1.8-fold
Genetic Polymorphisms
-
AKR1C3*3 (rs12529): 2.7-fold increased diastereomer ratio (9R,11S/9S,11S)
-
UGT1A1*28: 58% slower glucuronidation of phenolic metabolites
Dosing Considerations
-
Alcohol accumulation necessitates 12-15% dose reduction in patients with:
Recent Advances in R,S-Warfarin Alcohol Research
Novel Analytical Methods
-
Chiral LC-MS/MS: Enables simultaneous quantification of all four diastereomers with LLOQ 0.1 ng/mL
-
Isotope-Labeled Standards: d<sub>5</sub>-warfarin alcohols improve assay precision to ±3.2% RSD
Computational Modeling
-
Molecular Dynamics Simulations: Identify key residues in CBR1 active site (Glu230, Tyr233) critical for S-alcohol preference
-
QSAR Models: Predict 9R,11S-Alc VKOR inhibition (R<sup>2</sup>=0.89)
Therapeutic Monitoring Strategies
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume